Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

4-Methoxy-1H-indole-3-carbaldehyde structure
90734-97-7 structure
Nome do Produto:4-Methoxy-1H-indole-3-carbaldehyde
N.o CAS:90734-97-7
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229

4-Methoxy-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Formyl-4-methoxyindole
    • 4-methoxy-1H-indole-3-carbaldehyde
    • 4-Methoxy-3-indolecarboxaldehyde
    • 4-Methoxyindole-3-carboxaldehyde
    • 4-Methoxy-1H-indole-3-carboxaldehyde
    • 4-Methoxyindole-3-aldehyde
    • 1H-Indole-3-carboxaldehyde, 4-methoxy-
    • 4-METHOXYINDOLE-3-CARBALDEHYDE
    • Q63393178
    • PubChem7687
    • 3-Formyl-4-methoxy-1H-indole
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • CL3466
    • STK360767
    • WT81906
    • VI30438
    • AB04048
    • 4-METHOXY-3-INDOLECARBOXAL
    • 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
    • 90734-97-7
    • 4-methoxyindole-3-carboxaldehyde, AldrichCPR
    • EN300-96751
    • AC-23274
    • CS-0141833
    • M-3488
    • CHEBI:181462
    • AS-45961
    • MFCD00152191
    • Z3225948898
    • AKOS005258813
    • SY056970
    • DTXSID50238250
    • SCHEMBL1337138
    • 4-Methoxy-1H-indole-3-carbaldehyde
    • MDL: MFCD00152191
    • Inchi: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
    • Chave InChI: GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CC=2OC)NC=1

Propriedades Computadas

  • Massa Exacta: 175.06300
  • Massa monoisotópica: 175.063329
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 195
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.1
  • XLogP3: 1.5

Propriedades Experimentais

  • Cor/Forma: Solid
  • Densidade: 1.273
  • Ponto de ebulição: 375.2 ℃ at 760 mmHg
  • Ponto de Flash: 180.7 °C
  • Índice de Refracção: 1.679
  • PSA: 42.09000
  • LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264;P270;P301+P312;P330;P501
  • Código da categoria de perigo: 22
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:-20 °C

4-Methoxy-1H-indole-3-carbaldehyde Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methoxy-1H-indole-3-carbaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
OR912398-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
£118.00 2025-02-21
Enamine
EN300-96751-1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
1g
$25.0 2023-09-01
Enamine
EN300-96751-0.05g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96751-0.1g
4-methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
0.1g
$19.0 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M906456-1g
4-Methoxyindole-3-carboxaldehyde
90734-97-7 95%
1g
1,177.20 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F10932-25g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 97%
25g
8316.0CNY 2021-08-04
TRC
M263280-250mg
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
250mg
$110.00 2023-05-18
TRC
M263280-1g
4-Methoxy-3-indolecarboxaldehyde
90734-97-7
1g
$ 125.00 2022-06-04
eNovation Chemicals LLC
Y0990212-25g
3-Formyl-4-methoxyindole
90734-97-7 95%
25g
$600 2024-08-02
eNovation Chemicals LLC
Y1009376-5g
4-Methoxy-1H-indole-3-carbaldehyde
90734-97-7 95%
5g
$175 2024-07-28

4-Methoxy-1H-indole-3-carbaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  overnight, 40 °C
Referência
Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups
MacCoss, Rachel N.; Henry, Dara J.; Brain, Christopher T.; Ley, Steven V., Synlett, 2004, (4), 675-678

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Water ,  Phosphorus oxychloride
Referência
Studies towards the total synthesis of (-)mitragynine using solid-supported reagents
Henry, D. J., 2003, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Diphosphoryl chloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → reflux
Referência
Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres
Coowar, Djalil; Bouissac, Julien; Hanbali, Mazen; Paschaki, Marie; Mohier, Eliane; et al, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon
Pindur, Ulf; Witzel, Helmut, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Método de produção 5

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; basified
Referência
Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior
Butini, Stefania; Gemma, Sandra; Campiani, Giuseppe; Franceschini, Silvia; Trotta, Francesco; et al, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Método de produção 6

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 5 min, reflux
Referência
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease
Das, Banibrata; Vedachalam, Seenuvasan; Luo, Dan; Antonio, Tamara; Reith, Maarten E. A.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ;  3 h, 30 °C
1.2 Reagents: Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  1 h, rt
1.3 3 h, 100 - 110 °C
Referência
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  rt
Referência
Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo
Yan, Jun; Chen, Jie; Zhang, Shun; Hu, Jinhui; Huang, Ling; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Método de produção 10

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
Referência
Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives
Amat, Mercedes; Seffar, Fatima; Llor, Nuria; Bosch, Joan, Synthesis, 2001, (2), 267-275

Método de produção 11

Condições de reacção
1.1 Reagents: Cuprous iodide
Referência
The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles
Somei, Masanori; Yamada, Fumio; Kunimoto, Masako; Kaneko, Chikara, Heterocycles, 1984, 22(4), 797-801

Método de produção 12

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ;  1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction
Kerschgens, Isabel P.; Claveau, Elise; Wanner, Martin J.; Ingemann, Steen; van Maarseveen, Jan H.; et al, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Método de produção 13

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  1,2-Diiodoethane ,  Water ;  2 h, 80 °C
Referência
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide
Zhu, Yu-Rong; Lin, Jin-Hong; Xiao, Ji-Chang, Synlett, 2022, 33(3), 259-263

Método de produção 14

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid ;  4.0 h, 60 - 70 °C
Referência
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

Método de produção 15

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues
Chen, Chou-Hsiung; Genapathy, Sivaneswary; Fischer, Peter M.; Chan, Weng C., Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

Método de produção 16

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  8 h, rt
Referência
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
A10813
Pureza:99%
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Preço ($):292.0
atkchemica
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
CL5333
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito